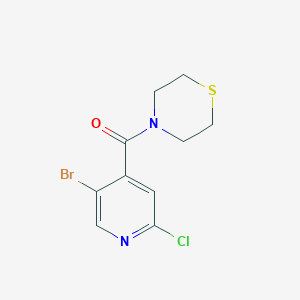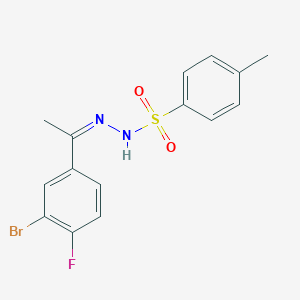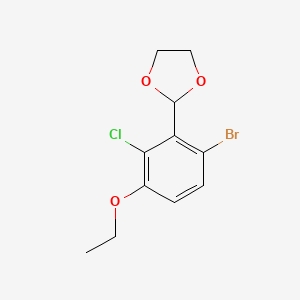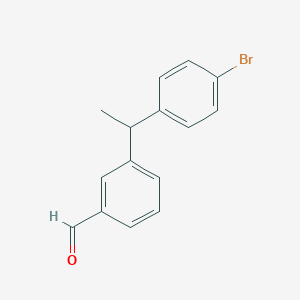![molecular formula C38H32O3P2 B6290536 (S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane CAS No. 2119686-55-2](/img/structure/B6290536.png)
(S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane is a complex organic compound with a unique structure that includes multiple phenyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylphosphine with phenyl bromide in the presence of a palladium catalyst to form the desired product . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenylphosphines .
Scientific Research Applications
Chemistry
In chemistry, (S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with enzymes and proteins are of particular interest, as it may serve as a lead compound for drug development .
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-(4-methoxyphenyl)-[2-[2-[(4-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane
- (S)-(2-hydroxyphenyl)-[2-[2-[(2-hydroxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane
- (S)-(2-ethoxyphenyl)-[2-[2-[(2-ethoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane
Uniqueness
The uniqueness of (S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane lies in its specific arrangement of methoxy and phenyl groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in catalysis and material science .
Properties
IUPAC Name |
(S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32O3P2/c1-39-31-21-9-13-25-35(31)42(29-17-5-3-6-18-29)37-27-15-11-23-33(37)41-34-24-12-16-28-38(34)43(30-19-7-4-8-20-30)36-26-14-10-22-32(36)40-2/h3-28H,1-2H3/t42-,43-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFPCZTZUHIRHD-MJPWBCPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[P@](C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4[P@@](C5=CC=CC=C5)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32O3P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6290456.png)
![(R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6290469.png)
![(4R,8S,12S,16R,20R,24S,28S,32R,36R,40S,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone;hydrate](/img/structure/B6290479.png)
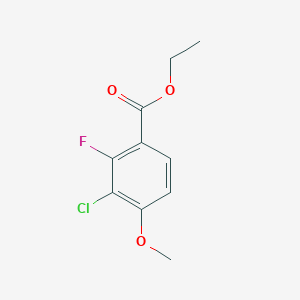
![[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290505.png)

![(R)-N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6290520.png)
